1-O-Palmityl-3-Oleoylglycerol: Structural Dynamics and Application in Lipid Therapeutics
1-O-Palmityl-3-Oleoylglycerol: Structural Dynamics and Application in Lipid Therapeutics
Executive Summary
1-O-palmityl-3-oleoylglycerol (1-O-hexadecyl-3-oleoyl-sn-glycerol) is a specific ether lipid analogue of diacylglycerol (DAG). Unlike canonical 1,2-diacyl-glycerols which function as transient second messengers, this molecule features a stable ether linkage at the sn-1 position and an ester linkage at the sn-3 position, leaving the sn-2 position free (or hydroxy-substituted).
This structural configuration confers unique physicochemical stability and biological inertness regarding Protein Kinase C (PKC) activation, making it a critical tool for:
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Lipid Nanoparticle (LNP) Engineering: As a "helper lipid" that modulates membrane fluidity without introducing ester-hydrolysis instability.
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Signal Transduction Research: Serving as a stable, non-activating structural analogue (negative control) to distinguish specific PKC activation by 1,2-DAGs.
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Metabolic Tracing: Utilizing the non-hydrolyzable ether bond to track lipid distribution in vivo.
Chemical Architecture & Properties[1]
Molecular Structure
The molecule consists of a glycerol backbone with distinct substitutions that define its amphiphilic character and metabolic fate.[1]
| Position | Group | Linkage Type | Chemical Formula | Stability |
| sn-1 | Palmityl (Hexadecyl) | Ether (Alkyl) | High (Resistant to Lipase/Acid/Base) | |
| sn-2 | Hydroxyl | Free Alcohol | Reactive (Acyl migration target) | |
| sn-3 | Oleoyl | Ester (Acyl) | Moderate (Susceptible to Lipase) |
IUPAC Name: 1-O-hexadecyl-3-O-(9Z-octadecenoyl)-sn-glycerol
Molecular Formula:
Physicochemical Profile[2][3]
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Lipophilicity (LogP): ~14.5 (Predicted). Highly hydrophobic, partitioning exclusively into lipid bilayers.
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Phase Behavior: The combination of a saturated ether chain (C16:0) and an unsaturated ester chain (C18:1) creates a "fluid-solid" hybrid behavior.[1] The cis-double bond in the oleoyl group prevents tight packing, lowering the phase transition temperature compared to fully saturated analogues (like 1-O-palmityl-3-stearoylglycerol), ensuring liquid-crystalline phase at physiological temperatures.
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Acyl Migration: A critical consideration in handling.[2] The sn-3 acyl group can migrate to the sn-2 position (thermodynamically favored) under basic conditions or high temperatures, forming the 1,2-isomer. However, the 1,3-isomer is generally the stable "trap" in synthetic preparations.
Synthesis & Manufacturing Protocols
The synthesis of 1-O-palmityl-3-oleoylglycerol requires regiospecific strategies to avoid acylation of the sn-2 hydroxyl. Enzymatic synthesis is preferred over chemical methods due to the strict regioselectivity of specific lipases.
Enzymatic Synthesis Pathway (Preferred)
This protocol utilizes Candida antarctica Lipase B (CALB), which exhibits high specificity for primary alcohols (sn-1 and sn-3) over secondary alcohols (sn-2).
Reagents:
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Substrate: Chimyl Alcohol (1-O-hexadecyl-sn-glycerol).
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Acyl Donor: Oleic Acid (or Vinyl Oleate for irreversible kinetics).
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Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).
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Solvent: Hexane or Toluene (Anhydrous).
Protocol:
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Dissolution: Dissolve Chimyl Alcohol (10 mmol) and Vinyl Oleate (11 mmol) in 50 mL anhydrous hexane.
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Catalysis: Add 100 mg of immobilized CALB.
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Incubation: Stir at 40°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ether/Acetic Acid 70:30:1).
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Filtration: Filter off the enzyme beads.
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Purification: Evaporate solvent. Purify via flash chromatography on silica gel to remove unreacted chimyl alcohol and any trace 1,2-isomer formed via migration.
Visualization of Synthesis Logic
Caption: Chemoenzymatic synthesis pathway utilizing lipase regioselectivity to target the sn-3 position while preserving the sn-2 hydroxyl.
Biological Significance & Applications[2][5]
Signal Transduction Control (PKC)
Protein Kinase C (PKC) is activated by 1,2-diacylglycerol (1,2-DAG). The structural requirement for PKC activation is a free hydroxyl at sn-3 and hydrophobic chains at sn-1 and sn-2.
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1-O-Palmityl-3-Oleoylglycerol (1,3-isomer): Lacks the vicinal hydroxyl/acyl arrangement required for the PKC C1 domain binding.
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Utility: It serves as a rigorous negative control in cell signaling assays. If a cellular response is observed with 1,2-DAG but not with 1-O-palmityl-3-oleoylglycerol, the response is PKC-dependent. If both elicit a response, the mechanism is likely biophysical (membrane fluidity modulation) rather than receptor-mediated.
Drug Delivery (Lipid Nanoparticles)
Ether lipids are increasingly used in LNP formulations for RNA delivery.
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Stability: The ether bond at sn-1 prevents rapid degradation by phospholipase A1 (PLA1) in the lysosome/endosome, potentially extending the circulation time or altering the intracellular release kinetics compared to standard ester lipids.
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Fusogenicity: The "cone" shape of mono-alkyl-mono-acyl glycerols can promote hexagonal phase (
) formation, facilitating endosomal escape of genetic payloads.
Analytical Characterization
Mass Spectrometry (LC-MS/MS)
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Ionization: ESI Positive Mode (
or ). -
Fragmentation Pattern:
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Neutral Loss: Loss of Oleic Acid (-282 Da) is the dominant fragmentation pathway.
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Diagnostic Ion: The ether backbone fragment (Monoalkylglycerol cation) is stable and distinct from diacyl fragments.
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Differentiation: 1,3-isomers often show different abundance ratios of the
fragment compared to 1,2-isomers due to steric hindrance during fragmentation.
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Nuclear Magnetic Resonance ( H-NMR)
Distinguishing the ether vs. ester linkage is definitive via NMR.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| sn-1 | 3.40 - 3.50 | Multiplet | Characteristic of Ether linkage |
| sn-3 | 4.10 - 4.30 | Doublet of Doublets | Characteristic of Ester linkage (Deshielded) |
| sn-2 | 3.90 - 4.05 | Multiplet | Methine proton |
| Olefinic (-CH=CH-) | 5.30 - 5.40 | Multiplet | Oleoyl unsaturation |
References
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Cayman Chemical. (2024). 1-Palmitoyl-3-Oleoyl-rac-glycerol Product Information. Link(Note: Reference provided for the ester analogue comparison; ether variants are custom synthesized or sourced from specialty lipid vendors like Avanti Polar Lipids).
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Magnusson, C. D., & Haraldsson, G. G. (2011). Chemoenzymatic synthesis of structured ether lipids. Tetrahedron. Link
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PubChem Database. (2024). Compound Summary: 1-O-hexadecyl-sn-glycerol (Chimyl alcohol). National Center for Biotechnology Information. Link
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Taguchi, R., et al. (2005). Focused Lipidomics: Mass Spectrometry of Ether Lipids. Journal of Chromatography B. Link
